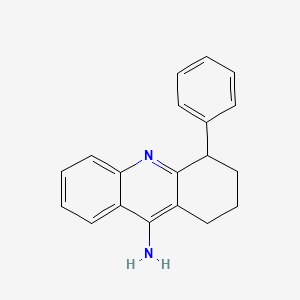
4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine is an organic compound with the molecular formula C19H18N2. It belongs to the class of acridines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method
Starting Materials: 2-aminobenzophenone and cyclohexanone.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a strong acid catalyst such as sulfuric acid.
Procedure: The mixture is refluxed, leading to the cyclization and formation of 4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine.
-
Reductive Amination
Starting Materials: 4-Phenyl-1,2,3,4-tetrahydroacridin-9-one and an amine source.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.
Procedure: The ketone is converted to the amine through reductive amination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the cyclization method due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of quinone derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Reactions are performed under mild conditions, often in anhydrous solvents.
Products: Reduction can convert ketones or imines to corresponding alcohols or amines.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Reactions are carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown promise in the study of enzyme inhibition. It is particularly noted for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for drug development in neurological disorders.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for applications in textile and printing industries.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative known for its acetylcholinesterase inhibitory activity.
Donepezil: A non-acridine acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Galantamine: An alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness
4-Phenyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for acetylcholinesterase. Unlike tacrine, it has a phenyl group that contributes to its increased potency and reduced side effects. Its tetrahydroacridine core also provides stability and favorable pharmacokinetic properties.
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C19H18N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-5,7-9,12,14H,6,10-11H2,(H2,20,21) |
InChI Key |
QTLYPDASYXEMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


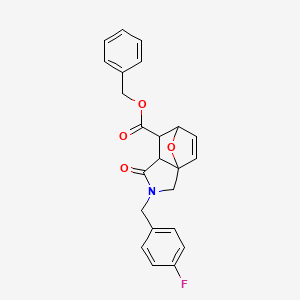
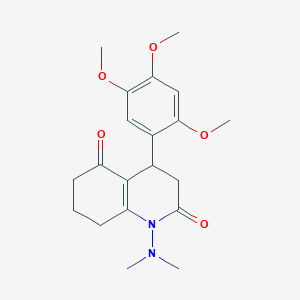
![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11066643.png)
![2H-1-Benzopyran-2-one, 3-[2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]-](/img/structure/B11066646.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11066647.png)
![2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid](/img/structure/B11066649.png)
![4,6,9,9-tetramethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B11066668.png)
![1-(3,4-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11066669.png)
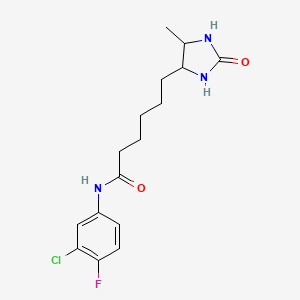
![8-[5-methoxy-2-(phenylcarbonyl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11066687.png)
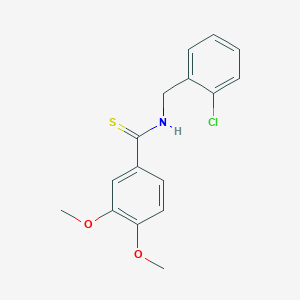
![5-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11066699.png)
![(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11066702.png)
![2,4,8,9-tetrafluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11066705.png)
